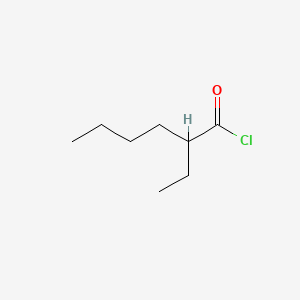
Cyclohexane, azido-
Übersicht
Beschreibung
Cyclohexane is a versatile scaffold in organic chemistry, often used as a starting point for synthesizing various compounds, including those with azido groups. Azido-cyclohexane derivatives are of interest due to their potential applications in material science, pharmaceuticals, and as intermediates in organic synthesis. The azido group (-N3) is a functional group known for its reactivity, particularly in click chemistry reactions, which are widely used to create diverse and complex molecular architectures .
Synthesis Analysis
The synthesis of azido-cyclohexane derivatives can be achieved through various methods. For instance, the oxidation of cyclohexadiene in the presence of azide ion leads to the formation of azido-ketones, such as 4-azido-2-cyclohexene-1-one and 2-azido-3-cyclohexene-1-one, through a four-electron transfer process . Additionally, azido-s-triazines have been synthesized and their thermal reactions with cyclohexane have been studied, leading to the formation of cyclohexylamino-s-triazines and amino-s-triazines .
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives, including those with azido groups, is influenced by the conformation of the cyclohexane ring. The classical "chair-twist boat-boat" conformational dynamics of cyclohexane is thermally activated, and this conformational flexibility can affect the properties of the derivatives . For example, the stereochemistry of substituents bound to cyclohexane can significantly differ based on their position relative to the ring's axis .
Chemical Reactions Analysis
Azido-cyclohexane compounds participate in various chemical reactions. The azido group is known for its participation in the Huisgen cycloaddition, a cornerstone of click chemistry. This reaction can be used to attach a wide range of functional groups to the azido-cyclohexane core, expanding the utility of these compounds in synthetic chemistry. Additionally, the thermal reactions of azido-s-triazines with cyclohexane demonstrate the formation of new bonds and the potential for creating diverse molecular structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of azido-cyclohexane derivatives are influenced by the presence of the azido group and the conformation of the cyclohexane ring. For example, the photomechanical performance of azobenzene-functionalized cross-linked polyimides containing cyclohexane moieties is attributed to the conformational dynamics of the cyclohexane ring, which can be photoinduced . The presence of azido groups can also introduce polarity and reactivity to the cyclohexane ring, as seen in the thermal reactions of azido-s-triazines .
Wissenschaftliche Forschungsanwendungen
1. Environmental and Energy Applications
Cyclohexane plays a significant role in environmental sustainability and energy optimization. For instance, the separation of cyclohexane/sec-butyl alcohol/water azeotropic mixture is crucial for mitigating environmental risk and recycling solvents. Energy-saving processes in this context, like thermal coupling extractive distillation combined with heat pumps, have shown promising results in reducing CO2 emissions and enhancing thermodynamic efficiency (Zhu et al., 2021). Similarly, the use of cyclohexane in processes like extractive dividing-wall column and pervaporation technology has been explored for efficient separation in wastewater treatment, leading to reduced total annual costs and CO2 emissions (Zhang et al., 2021).
2. Chemical and Petrochemical Industries
Cyclohexane's role in the chemical and petrochemical industries is significant, especially in the separation and purification processes. For example, it is involved in the separation of benzene from cyclohexane, a challenging process due to their close boiling points and azeotropic behavior. The use of ionic liquids in extractive distillation has been found to improve the separation efficiency and reduce operational costs (Ayuso et al., 2020). Cyclohexane is also utilized in the production process, as demonstrated in the simulation studies using DWSIM software, emphasizing its importance in industrial applications (Soto-Castro et al., 2022).
3. Advanced Material Synthesis
Cyclohexane finds applications in the synthesis of advanced materials. One such example is the gold-catalyzed cascade cyclization of (azido)ynamides, where cyclohexane isused as a solvent. This process is crucial for the construction of complex organic compounds like indoloquinolines, showcasing cyclohexane's utility in organic synthesis (Tokimizu et al., 2014). Additionally, in the field of polymer chemistry, cyclohexane is used as a solvent in the synthesis of monocyclic polystyrenes. The choice of solvent, including cyclohexane, significantly impacts the yield and efficiency of the synthesis process (Gao et al., 2016).
4. Energy Conversion and Storage
Cyclohexane has potential applications in energy conversion and storage systems. For example, its use in a microporous silica membrane reactor for cyclohexane dehydrogenation highlights its role in hydrogen production, an area of growing interest due to hydrogen's potential as an environmentally friendly fuel (Koutsonikolas et al., 2012). Furthermore, innovative catalysts for cyclohexane dehydrogenation have been developed, emphasizing cyclohexane's utility as a hydrogen carrier and its contribution to safer hydrogen storage and transport (Wang et al., 2018).
Safety And Hazards
Azidocyclohexane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid, and it can cause skin irritation, eye irritation, and specific target organ toxicity (single exposure). The target organ is the central nervous system (CNS) .
Eigenschaften
IUPAC Name |
azidocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c7-9-8-6-4-2-1-3-5-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSNIGPBQIINLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074014 | |
| Record name | Cyclohexane, azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexane, azido- | |
CAS RN |
19573-22-9 | |
| Record name | Cyclohexane, azido- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019573229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexyl azide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexane, azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1329513.png)


acetate](/img/structure/B1329519.png)






